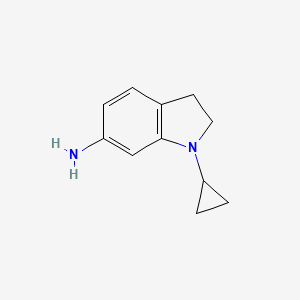
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the fifth position, a pentyl chain at the seventh position, and a prop-1-en-2-yl group at the third position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted phenols with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The pentyl and prop-1-en-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the chromen-4-one core may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group and chromen-4-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one
- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one derivatives
Uniqueness
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both hydroxy and alkyl groups. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
88682-05-7 |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
5-hydroxy-7-pentyl-3-prop-1-en-2-ylchromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-4-5-6-7-12-8-14(18)16-15(9-12)20-10-13(11(2)3)17(16)19/h8-10,18H,2,4-7H2,1,3H3 |
InChI-Schlüssel |
CVKNQVIWIWBZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C(=C1)OC=C(C2=O)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


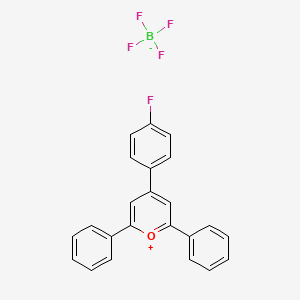
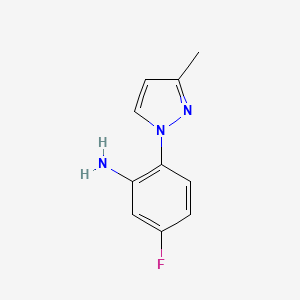
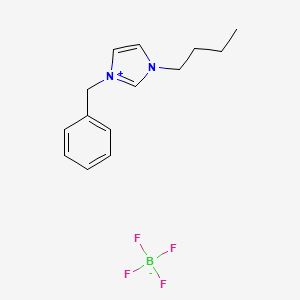
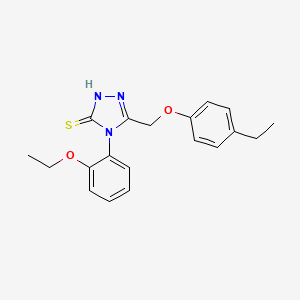
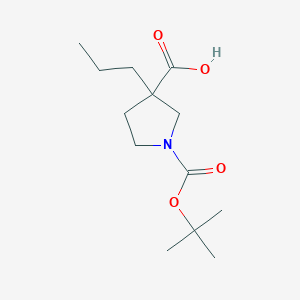
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
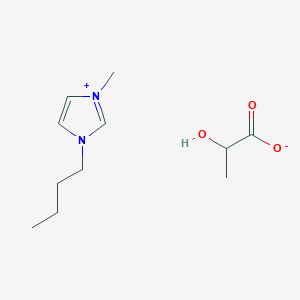
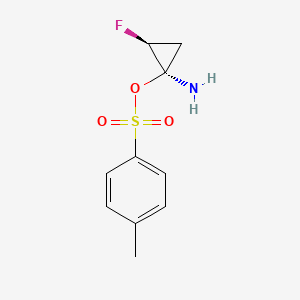

![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
